molecular formula C8H4INO B2419812 5-Iodoisoindolin-1-one CAS No. 897958-99-5

5-Iodoisoindolin-1-one

Cat. No.: B2419812
CAS No.: 897958-99-5
M. Wt: 257.03
InChI Key: IDCIPGHIMORHKD-UHFFFAOYSA-N
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Description

5-Iodoisoindolin-1-one is an organic compound with the molecular formula C8H6INO. It is also known as 5-iodo-1-isoindolinone. This compound is characterized by the presence of an iodine atom attached to the isoindolinone core, which is a bicyclic structure consisting of a benzene ring fused to a lactam ring. The compound appears as a white to yellow solid and is soluble in common organic solvents .

Mechanism of Action

Preparation Methods

The synthesis of 5-Iodoisoindolin-1-one typically involves the following steps :

    Deprotonation: The hydrogen ion in 2,3-dihydroisoindolinone is replaced with an oxygen ion through deprotonation using a basic amine.

    Iodination: The resulting 2,3-dioxoisoindolinone is then reacted with iodine chloride to produce 5-iodoisoindolinone.

Industrial production methods for this compound are not extensively documented, but the above synthetic route is commonly employed in laboratory settings.

Chemical Reactions Analysis

5-Iodoisoindolin-1-one undergoes various chemical reactions, including :

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.

Common reagents used in these reactions include iodine chloride for iodination and basic amines for deprotonation. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodoisoindolin-1-one has several applications in scientific research :

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology and Medicine:

    Industry: It can be used in the synthesis of materials with specific properties, although detailed industrial applications are limited.

Comparison with Similar Compounds

5-Iodoisoindolin-1-one can be compared with other similar compounds such as :

    5-Bromo-2,3-dihydro-1H-isoindol-1-one: Similar structure with a bromine atom instead of iodine.

    2,3-Dihydro-1H-isoindol-1-one: Lacks the halogen substitution, making it less reactive in certain chemical reactions.

The presence of the iodine atom in this compound makes it unique and potentially more reactive in substitution reactions compared to its bromine or hydrogen-substituted counterparts.

Properties

IUPAC Name

5-iodo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDADBWJXAKXSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718848
Record name 5-Iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897958-99-5
Record name 5-Iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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